(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride
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Description
Scientific Research Applications
Bioanalytical Standards Development
In the context of developing bioanalytical standards for clinical trials, an unusual base-catalyzed exchange synthesis involving a compound similar to (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride was explored. The study focused on labeling a sulfone-containing substituent for use as a bioanalytical standard, highlighting the sensitivity and selectivity of base-promoted exchange reactions in this process (Rozze & Fray, 2009).
Heterocyclic Compound Synthesis
Research on the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives through coupling reactions involving methanesulfonyl chloride demonstrates the utility of this reagent in creating new heterocyclic compounds. This work emphasizes the reactivity of the methanesulfonyl group on C3 of pyrazolo[5,1-c][1,2,4]triazines toward nucleophiles, further illustrating the compound's versatility in synthetic chemistry (Ledenyova et al., 2016).
Metal-Organic Frameworks (MOFs) Building Blocks
Another study explored the carboxylation of bis(pyrazol-1-yl)alkanes by oxalyl chloride, revealing the potential of using this compound-related structures as building blocks for metal-organic frameworks (MOFs). This research highlights the compound's applicability in constructing advanced materials with potential applications in gas storage, separation, and catalysis (Burlutskiy & Potapov, 2021).
Catalysis and Reaction Efficiency
The design and characterization of new ionic liquids, such as 1-sulfopyridinium chloride, for catalyzing tandem Knoevenagel–Michael reactions, demonstrate the potential of using this compound derivatives in enhancing reaction efficiency and selectivity. Such studies underscore the importance of these compounds in developing greener and more efficient synthetic methodologies (Moosavi‐Zare et al., 2013).
Antimicrobial Agent Synthesis
Research on synthesizing novel heterocyclic compounds incorporating sulfamoyl moieties, suitable for use as antimicrobial agents, reveals the broader pharmaceutical relevance of this compound and its derivatives. Such compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Properties
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBASGDSRXUCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CS(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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